molecular formula C21H23N3O2S B1409344 Ethyl 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate CAS No. 1858257-30-3

Ethyl 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate

Cat. No. B1409344
M. Wt: 381.5 g/mol
InChI Key: CDOBSFZBBYYMOP-UHFFFAOYSA-N
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Description

“Ethyl 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate” is a chemical compound with the molecular formula C21H23N3O2S . It has been studied for its potential neuroprotective and anti-neuroinflammatory properties .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The reaction mixture was cooled to room temperature, and the obtained solid was filtered, washed with cold water, and dried under vacuum to afford the pure intermediate .


Molecular Structure Analysis

The molecular structure of “Ethyl 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate” can be confirmed by various spectroscopic techniques such as 1H NMR, 13C NMR, and HRMS .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Ethyl 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate” and similar compounds have been described in the literature . For instance, piperazine was added to a solution of the intermediate and potassium carbonate in CHCl3 at room temperature .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethyl 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate” can be found in databases like PubChem .

Scientific Research Applications

Reaction and Formation Studies

  • Formation of Modified Thieno[2,3-d]pyrimidines : Tumkevičius (1994) explored the reactions of a similar ethyl compound, leading to the formation of modified thieno[2,3-d]pyrimidines and other derivatives. This study provides insights into the chemical behavior of such compounds under different conditions (Tumkevičius, 1994).

  • Synthesis of Pyrido and Pyrimidin Derivatives : Paronikyan et al. (2016) reported on the synthesis of pyrido and pyrimidin derivatives using a compound structurally related to Ethyl 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate. This study provides a framework for understanding the synthesis pathways of such compounds (Paronikyan et al., 2016).

  • Novel Method for Preparation : Santilli et al. (1971) described a novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carb-oxylic acids, exemplified by ethyl 5-amino-2-methylthiothieno[2,3-d]pyrimidine-6-earboxylate. This research is crucial for understanding innovative synthesis methods relevant to such compounds (Santilli et al., 1971).

Synthesis of Heterocycles

  • Synthesis of Pyridine-Based Heterocycles : El-Kashef et al. (2010) focused on synthesizing pyridine-based heterocycles, starting from compounds similar to the one . This study contributes to the broader understanding of the synthesis of complex heterocyclic compounds (El-Kashef et al., 2010).

  • Phosphine-Catalyzed Annulation : Zhu et al. (2003) explored the [4 + 2] annulation in the presence of an organic phosphine catalyst, forming tetrahydropyridine derivatives. This research is valuable for understanding catalytic processes in the formation of complex structures related to Ethyl 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate (Zhu et al., 2003).

Future Directions

The future directions for the study of “Ethyl 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate” and similar compounds could involve further exploration of their neuroprotective and anti-inflammatory properties . These compounds could potentially be developed as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

properties

IUPAC Name

ethyl 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-3-26-21(25)16-9-11-24(12-10-16)19-17-14(2)18(15-7-5-4-6-8-15)27-20(17)23-13-22-19/h4-8,13,16H,3,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOBSFZBBYYMOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C3C(=C(SC3=NC=N2)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201121257
Record name 4-Piperidinecarboxylic acid, 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201121257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate

CAS RN

1858257-30-3
Record name 4-Piperidinecarboxylic acid, 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858257-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinecarboxylic acid, 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201121257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate
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Ethyl 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate
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Ethyl 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate
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Ethyl 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate
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Ethyl 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate

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